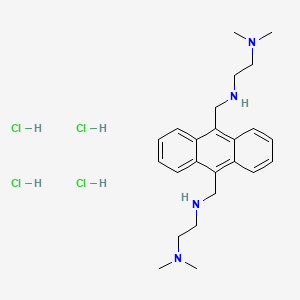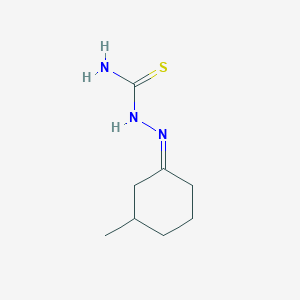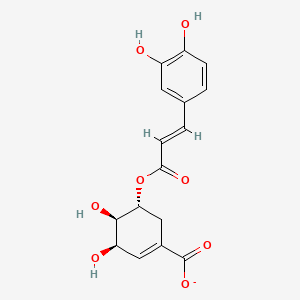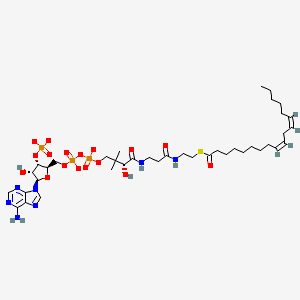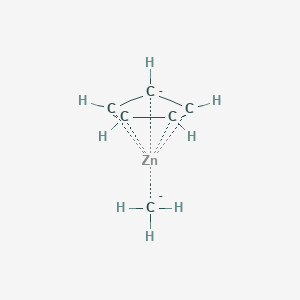
(Cyclopentadienyl)methylzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(eta(5)-cyclopentadienyl)methylzinc is an organozinc compound.
Aplicaciones Científicas De Investigación
Allylzinc Precursor for Synthesis of Enriched Heterocycles
- (Cyclopentadienyl)methylzinc derivatives, such as cyclopent-2-enylzinc, have been used as precursors for allylmetallation of non-racemic imines, leading to the synthesis of enantiomerically enriched heterocycles like azetidines and piperidines. This showcases its potential in organic synthesis and drug development (Coffinet et al., 2016).
Mechanistic Studies in Polymerization Processes
- (Cyclopentadienyl)methylzinc compounds have been integral in experimental and computational studies investigating the mechanisms of copolymerization processes, such as the copolymerization of cyclohexene oxide and carbon dioxide using dizinc catalysts. These studies provide insights into catalyst structures and reaction pathways (Buchard et al., 2012).
Structural Studies and Bonding Analysis
- Research on the structural properties of (halomethyl)zinc reagents, which include (cyclopentadienyl)methylzinc compounds, has been conducted. These studies involve solution NMR and X-ray crystallography, providing valuable information on the molecular structure and bonding characteristics of these compounds (Denmark et al., 1992).
Applications in Asymmetric Catalysis
- Chiral derivatives of cyclopentadienyl ligands, closely related to (cyclopentadienyl)methylzinc, have shown great potential in asymmetric catalysis. They have been used in various catalytic enantioselective reactions, signifying their importance in producing chiral compounds (Newton et al., 2016).
Advancements in Cyclopentadienyl-Alkalimetal Chemistry
- Research on cyclopentadienyl-alkalimetal compounds, including (cyclopentadienyl)methylzinc, has led to new developments in their structural chemistry. This includes the discovery of oligomeric species and anionic metallocene sandwich complexes, enhancing our understanding of their bonding and applications (Harder, 1998).
Enhancing Polymerization Efficiency
- (Cyclopentadienyl)methylzinc compounds have been used in synthesizing macrocyclic proligands for dizinc and trizinc acetate complexes. These complexes exhibit high efficiency in the copolymerization of CO2 and cyclohexene oxide, indicating their significant role in polymer chemistry (Kember et al., 2009).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of cyclopentadienylzinc methyl has been thoroughly studied, providing key insights into its chain structure and coordination with zinc atoms. This research is vital for understanding the physical properties and potential applications of these compounds (Aoyagi et al., 1978).
Catalysis in Organic Synthesis
- Cyclopentadienylmethylzinc related compounds have been used in the development of palladium-tetraphosphine catalysts for high-turnover-number Negishi cross-coupling reactions. This illustrates their application in creating more efficient and selective catalysts for organic synthesis (Kondolff et al., 2006).
Propiedades
Nombre del producto |
(Cyclopentadienyl)methylzinc |
|---|---|
Fórmula molecular |
C6H8Zn-2 |
Peso molecular |
145.5 g/mol |
Nombre IUPAC |
carbanide;cyclopenta-1,3-diene;zinc |
InChI |
InChI=1S/C5H5.CH3.Zn/c1-2-4-5-3-1;;/h1-5H;1H3;/q2*-1; |
Clave InChI |
IKOHWBSLDFZRHN-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH-]1C=CC=C1.[Zn] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




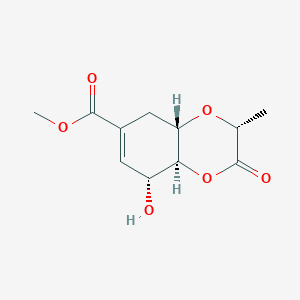
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)
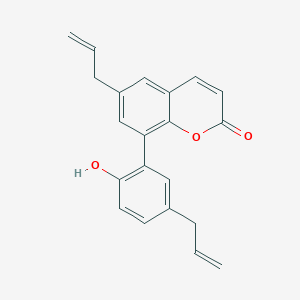
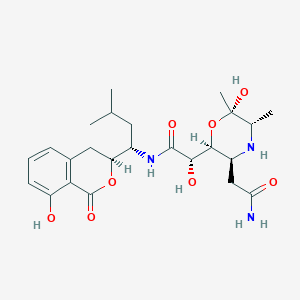
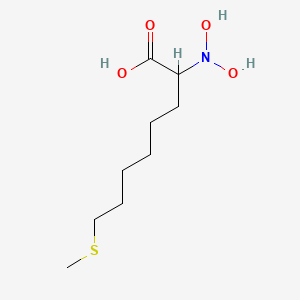
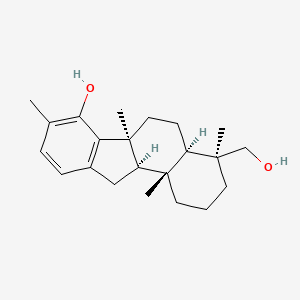
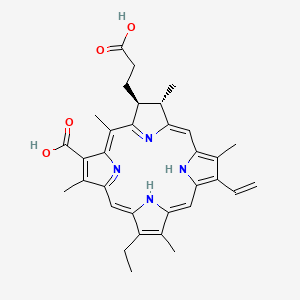
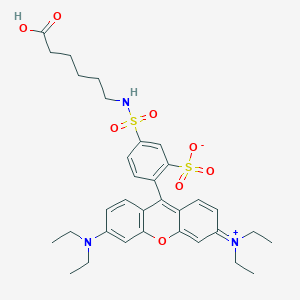
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)
